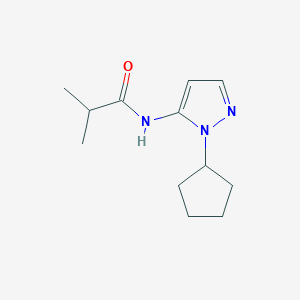
1-acetyl-N-(2-methylbutan-2-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-N-(2-methylbutan-2-yl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. It is commonly referred to as AB-005, and it has gained significant attention in the scientific community due to its potential applications in research.
Wirkmechanismus
The mechanism of action of AB-005 is not fully understood, but it is believed to involve the modulation of the endocannabinoid system. Specifically, AB-005 has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down the endocannabinoid anandamide. By inhibiting FAAH, AB-005 increases the levels of anandamide in the brain, which in turn activates cannabinoid receptors and modulates synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
AB-005 has been shown to have several biochemical and physiological effects, including analgesia, anti-inflammatory activity, and anti-tumor activity. In animal models, AB-005 has been shown to reduce pain and inflammation, and to inhibit the growth of cancer cells. Additionally, AB-005 has been shown to improve cognitive function and memory in animal models, suggesting its potential as a therapeutic agent for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
AB-005 has several advantages for lab experiments, including its high purity, stability, and specificity. However, there are also some limitations to its use, including its high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Zukünftige Richtungen
There are several future directions for the study of AB-005, including the development of new drugs based on its structure, the investigation of its potential as a therapeutic agent for the treatment of various diseases, and the exploration of its mechanism of action and physiological effects. Additionally, further studies are needed to determine the optimal dosage and administration of AB-005, as well as its potential side effects and toxicity in humans.
In conclusion, AB-005 is a synthetic compound with significant potential for scientific research in various fields, including neuroscience, pharmacology, and medicinal chemistry. Its unique mechanism of action and physiological effects make it a valuable tool for the study of the endocannabinoid system and the development of new drugs. However, further research is needed to fully understand its potential and limitations for clinical use.
Synthesemethoden
The synthesis of AB-005 involves the reaction of 1-benzylpiperidin-4-one with 2-methyl-2-butanol in the presence of sodium hydride. The resulting product is purified through column chromatography, and AB-005 is obtained as a white crystalline powder with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
AB-005 has been extensively studied in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, AB-005 has been used as a tool to study the role of the endocannabinoid system in the regulation of synaptic plasticity and memory formation. In pharmacology, AB-005 has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, epilepsy, and chronic pain. In medicinal chemistry, AB-005 has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
1-acetyl-N-(2-methylbutan-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-5-13(3,4)14-12(17)11-6-8-15(9-7-11)10(2)16/h11H,5-9H2,1-4H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGURLMOYMRIAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1CCN(CC1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(2-methylbutan-2-yl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2-ethylpiperidin-1-yl)methanone](/img/structure/B7501072.png)



![1,6-dimethyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501100.png)



![N-[2-(4-chlorophenyl)ethyl]-N'-[(2-methoxyphenyl)methyl]oxamide](/img/structure/B7501119.png)
![N-[(5-chlorothiophen-2-yl)methyl]-N,2-dimethylpropanamide](/img/structure/B7501144.png)
![6-(furan-2-yl)-3-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501150.png)
